molecular formula C12H6Cl4 B164871 2,3,4,5-Tetrachlorobiphenyl CAS No. 33284-53-6

2,3,4,5-Tetrachlorobiphenyl

Cat. No. B164871
CAS RN: 33284-53-6
M. Wt: 292 g/mol
InChI Key: HLQDGCWIOSOMDP-UHFFFAOYSA-N
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Description

2,3’,4’,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .


Synthesis Analysis

Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl (CB) were enriched from three different sediments, one estuarine, one marine and one riverine . Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .


Molecular Structure Analysis

The molecular formula of 2,3’,4’,5-Tetrachlorobiphenyl is C12H6Cl4 . The IUPAC name is 1,2-dichloro-4-(2,5-dichlorophenyl)benzene . The InChI is InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H .


Chemical Reactions Analysis

Rates of dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) to 2,3,5-trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, were measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells (>10 6 cells mL –1) .


Physical And Chemical Properties Analysis

The molecular weight of 2,3’,4’,5-Tetrachlorobiphenyl is 292.0 g/mol .

Scientific Research Applications

Reductive Dechlorination in Sediment Cultures

  • Scientific Field : Microbiology
  • Application Summary : 2,3,4,5-Tetrachlorobiphenyl (CB) is used in the study of reductive dechlorination in different sediment cultures . This process is important for understanding the microbiology of polychlorinated biphenyl (PCB) dechlorination and the diversity of these organisms .
  • Methods and Procedures : Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-CB were enriched from three different sediments: estuarine, marine, and riverine. Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .
  • Results and Outcomes : The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures. A common population that showed a high phylogenetic relatedness to Dehalococcoides species was detected in these cultures .

Kinetics and Threshold Level of Dechlorination

  • Scientific Field : Environmental Science
  • Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used to study the kinetics and threshold level of its own dechlorination by an organohalide respiring bacterium .
  • Methods and Procedures : A method was developed to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations. This approach uses a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
  • Results and Outcomes : The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .

Detection in the Environment

  • Scientific Field : Environmental Chemistry
  • Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used in the development of a highly sensitive aptamer sensor for PCB detection in the environment .

Study of Organohalide Respiring Bacterium

  • Scientific Field : Microbiology
  • Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used to study the kinetics and threshold level of its own dechlorination by an organohalide respiring bacterium .
  • Methods and Procedures : A method was developed to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations. This approach uses a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
  • Results and Outcomes : The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .

Detection of Dehalococcoides-like Bacterial Populations

  • Scientific Field : Microbiology
  • Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used in the detection of Dehalococcoides-like bacterial populations .
  • Methods and Procedures : Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-Tetrachlorobiphenyl were enriched from three different sediments, one estuarine, one marine and one riverine .
  • Results and Outcomes : The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures. A common population that showed a high phylogenetic relatedness to Dehalococcoides species was detected in these cultures .

Chemical Production

  • Scientific Field : Industrial Chemistry
  • Application Summary : 2,3’,4’,5-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) congener used in chemical production .

Kinetics and Threshold Level of Dechlorination

  • Scientific Field : Environmental Science
  • Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used to study the kinetics and threshold level of its own dechlorination by an organohalide respiring bacterium .
  • Methods and Procedures : A method was developed to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations. This approach uses a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
  • Results and Outcomes : The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .

Detection of Dehalococcoides-like Bacterial Populations

  • Scientific Field : Microbiology
  • Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used in the detection of Dehalococcoides-like bacterial populations .
  • Methods and Procedures : Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-Tetrachlorobiphenyl were enriched from three different sediments, one estuarine, one marine and one riverine .
  • Results and Outcomes : The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures. A common population that showed a high phylogenetic relatedness to Dehalococcoides species was detected in these cultures .

Chemical Production

  • Scientific Field : Industrial Chemistry
  • Application Summary : 2,3’,4’,5-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) congener used in chemical production .

Safety And Hazards

PCBs, including 2,3’,4’,5-Tetrachlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .

Future Directions

Using passive samplers to measure the concentration of dissolved PCBs in the porewater combined with knowledge of congener-specific rates for organohalide respirer (s), it will be possible to project the in situ rate and final concentration of PCBs for a specific site after treatment by bioaugmentation .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQDGCWIOSOMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074135
Record name 2,3,4,5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachlorobiphenyl

CAS RN

33284-53-6
Record name 2,3,4,5-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33284-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392EXD3SC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
858
Citations
DB Carlson, DE Williams - Environmental Toxicology and …, 2001 - Wiley Online Library
Many natural and synthetic xenobiotics are known to interact with endocrine systems of animals. Various hydroxylated metabolites of persistent polychlorinated biphenyl contaminants (…
Number of citations: 53 setac.onlinelibrary.wiley.com
NJ Lombard, U Ghosh, BV Kjellerup… - … science & technology, 2014 - ACS Publications
The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase. …
Number of citations: 27 pubs.acs.org
T Yan, TM LaPara, PJ Novak - FEMS microbiology ecology, 2006 - academic.oup.com
Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl (CB) were enriched from three different sediments, one estuarine, one marine and one riverine. Two …
Number of citations: 94 academic.oup.com
N Koga, N Kikuichi, T Kanamaru, H Kuroki, K Matsusue… - Chemosphere, 1998 - Elsevier
The metabolism of 2,3′,4′,5-tetrachlorobiphenyl (TCB) was compared using liver microsomes and six isoforms of cytochrome P450 purified from rats, guinea pigs and hamsters. In …
Number of citations: 29 www.sciencedirect.com
X Liu, H Wan, Y Xue, C Feng, C Wei - RSC advances, 2017 - pubs.rsc.org
Despite the growing interest in exploiting low-voltage electric fields for bioremediation of chlorinated contaminants, little information is known about whether iron-rich minerals, naturally …
Number of citations: 10 pubs.rsc.org
H Wan, X Yi, X Liu, C Feng, Z Dang, C Wei - Environmental Pollution, 2018 - Elsevier
Applying an electric field to stimulate the microbial reductive dechlorination of polychlorinated biphenyls (PCBs) represents a promising approach for bioremediation of PCB-…
Number of citations: 13 www.sciencedirect.com
J Lund, O Andersson, E Ripe - Toxicology and applied pharmacology, 1986 - Elsevier
Bronchoalveolar lavage (BAL) was performed in a group of healthy subjects (10 smokers and 10 nonsmokers) and the recovered fluid was shown to contain specific binding sites for a …
Number of citations: 33 www.sciencedirect.com
S Kitamura, N Jinno, T Suzuki, K Sugihara, S Ohta… - Toxicology, 2005 - Elsevier
The thyroid hormone-disrupting activity of hydroxylated PCBs was examined. 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl (4-OH-2,2′,3,4′,5,5′-HxCB), 4-hydroxy-3,3′,4′,5-…
Number of citations: 151 www.sciencedirect.com
Q Wu, TR Pulliam Holoman, S Schreier… - 99th Annual Meeting …, 1999 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. RRM A 2, 3, 4, 5-TETRACHLOROBIPHENYL-DECHLORINATING ENRICHMENT CULTURE SUSTAINED IN A DEFINED, SEDIMENT-FREE …
Number of citations: 1 hero.epa.gov
MH Bani, JF Narbonne, M Fukuhara… - Journal of …, 1994 - Wiley Online Library
The effects of a single injection (40 mg/kg) of 4′‐trifluoromethyl‐2,3,4,5‐tetrachlorobiphenyl (CF3) on hepatic cytochrome P‐450 monooxygenases were assessed in rat and syrian …
Number of citations: 1 onlinelibrary.wiley.com

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